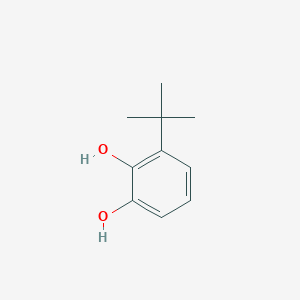

3-(tert-Butyl)benzene-1,2-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,11-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGUICYYOYEXFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4026-05-5, 27213-78-1 | |

| Record name | 3-(1,1-Dimethylethyl)-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4026-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-tert-Butylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004026055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027213781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-tert-butylpyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(tert-Butyl)benzene-1,2-diol chemical and physical properties

This guide provides a comprehensive overview of the chemical and physical properties of 3-(tert-Butyl)benzene-1,2-diol, also known as 3-tert-butylcatechol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available technical data with practical insights into its synthesis, reactivity, and potential applications. A comparative perspective with its more commonly referenced isomer, 4-tert-butylcatechol, is provided to offer a broader understanding of structure-property relationships.

Introduction: Understanding the Isomeric Landscape of tert-Butylcatechols

Substituted catechols are a class of organic compounds with significant industrial and biological relevance, primarily owing to their antioxidant and chelating properties. The introduction of a bulky tert-butyl group to the catechol ring profoundly influences its steric and electronic characteristics, thereby modulating its reactivity and utility. While 4-tert-butylcatechol is a widely used polymerization inhibitor and antioxidant, its isomer, this compound, presents a unique structural arrangement that warrants specific investigation. The placement of the tert-butyl group adjacent to the hydroxyl functionalities introduces significant steric hindrance, which can alter its reaction kinetics, biological interactions, and material properties. This guide focuses specifically on the 3-substituted isomer, collating the available scientific information and providing a framework for its study and application.

Molecular and Physicochemical Profile

A clear definition of the molecule's fundamental properties is the cornerstone of its application in research and development.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| Synonyms | 3-tert-butylcatechol, 3-tert-butylpyrocatechol, 3-(tert-Butyl)-1,2-benzenediol[1][3] |

| CAS Number | 4026-05-5[1][3][4][5][6] |

| Molecular Formula | C₁₀H₁₄O₂[1][3][4] |

| Molecular Weight | 166.22 g/mol [1][3][4] |

| InChI Key | JIGUICYYOYEXFS-UHFFFAOYSA-N[1][6] |

| Canonical SMILES | CC(C)(C)C1=C(C(=CC=C1)O)O[1] |

Physical Properties

Experimental data for the physical properties of this compound are not as extensively documented as for its 4-isomer. The following table summarizes the available information.

| Property | Value | Notes |

| Appearance | White or pale brown solid[1] | Typical for catechol derivatives. |

| Melting Point | 50–55°C[1] | This range may be influenced by data for the 4-isomer and should be experimentally verified. |

| Boiling Point | Not available | Expected to be similar to the 4-isomer (285 °C) but may vary due to differences in intermolecular interactions. |

| Solubility | Not available | By analogy to other catechols, it is expected to be soluble in polar organic solvents like alcohols and ethers, with limited solubility in water. |

| pKa | Not available | The acidity of the hydroxyl groups is expected to be influenced by the electron-donating tert-butyl group. |

Synthesis and Manufacturing

The regioselective synthesis of this compound presents a greater challenge than that of its 4-substituted counterpart due to the directing effects of the hydroxyl groups in the starting catechol.

Synthetic Pathways

Several general methods can be adapted for the synthesis of this compound:

-

Friedel-Crafts Alkylation of Catechol: The direct alkylation of catechol with an alkylating agent such as isobutylene or tert-butyl chloride in the presence of an acid catalyst is a common industrial route for producing tert-butylated catechols. However, this reaction typically yields a mixture of isomers, with the 4-substituted product often being the major component due to steric and electronic factors. Achieving high selectivity for the 3-isomer requires careful optimization of catalysts and reaction conditions.

-

Hydroxylation of 2-tert-Butylphenol: An alternative strategy involves the direct hydroxylation of 2-tert-butylphenol. This approach offers better regiocontrol, as the starting material already possesses the desired substitution pattern.

The following diagram illustrates a generalized synthetic workflow.

Chemical Reactivity and Characterization

The reactivity of this compound is dominated by the catechol moiety and influenced by the adjacent bulky tert-butyl group.

Key Reactions

-

Oxidation: Like other catechols, it is susceptible to oxidation, which can lead to the formation of the corresponding o-quinone. This reaction is responsible for its antioxidant properties, as it can scavenge free radicals.

-

Chelation: The two adjacent hydroxyl groups can act as a bidentate ligand, chelating with various metal ions.

-

Derivatization: The hydroxyl groups can undergo etherification and esterification reactions to produce a variety of derivatives.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the following are expected characteristic features:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons, the hydroxyl protons (which may be broad and exchangeable with D₂O), and a singlet for the nine equivalent protons of the tert-butyl group.

-

¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, including the two bearing the hydroxyl groups, and the quaternary and methyl carbons of the tert-butyl group.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹ and C-O stretching bands, as well as aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (166.22 g/mol ) and characteristic fragmentation patterns.

Applications and Research Interest

The unique structural features of this compound make it a compound of interest in several areas:

-

Polymerization Inhibition: Similar to its 4-isomer, it can act as a stabilizer and polymerization inhibitor for reactive monomers like styrene and butadiene.[1] Its efficacy is attributed to its ability to scavenge radicals.[1]

-

Antioxidant: The catechol structure confers significant antioxidant properties, making it a potential additive in materials susceptible to oxidative degradation.[1]

-

Enzyme Inhibition: Research has indicated its potential to inhibit certain enzymes, which could be relevant for therapeutic applications.[1]

-

Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules in various fields, including pharmaceuticals and materials science.[1]

Safety and Handling

Given the limited specific toxicological data for this compound, a cautious approach to handling is recommended, based on the known hazards of similar phenolic and catechol compounds.

Hazard Identification

Aggregated GHS information suggests the following potential hazards:

-

Harmful if swallowed.

-

May cause an allergic skin reaction.[1]

-

Causes severe skin burns and eye damage.[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use in a well-ventilated area to minimize inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Experimental Protocols

The following are generalized protocols for the characterization of this compound.

Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to confirm the structure.

Protocol for Purity Determination by HPLC

-

Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Standard and Sample Preparation: Prepare a stock solution of the compound in a suitable solvent and create a series of dilutions for a calibration curve. Prepare the sample for analysis by dissolving a known amount in the mobile phase.

-

HPLC System Setup: Use a reverse-phase C18 column and set the flow rate and column temperature. Set the UV detector to an appropriate wavelength for detection.

-

Analysis: Inject the standard solutions and the sample onto the HPLC system and record the chromatograms.

-

Data Analysis: Determine the retention time of the main peak and calculate the purity of the sample based on the peak areas.

The following diagram outlines a typical analytical workflow for compound characterization.

Conclusion

This compound is a catechol derivative with potential applications stemming from its antioxidant and radical scavenging properties. While it shares similarities with its well-studied 4-isomer, the unique positioning of the tert-butyl group imparts distinct steric and electronic characteristics that merit further investigation. This guide has consolidated the available information on its chemical and physical properties, synthesis, reactivity, and safety considerations. It is evident that there are significant opportunities for further research to fully elucidate the properties of this compound and unlock its full potential in various scientific and industrial applications.

References

-

Ataman Kimya. TERT BUTYL CATECHOL. [Link]

-

Silver Fern Chemical Inc. tert-Butylcatechol Supplier | 98-29-3 | Your Reliable Distributor Silver Fern. [Link]

-

National Toxicology Program. TOX-70: Toxicity Studies of p-tert-Butylcatechol (CASRN 98-29-3) Administered in Feed to F344/N Rats and B6C3F1 Mice. [Link]

-

Hosea Chem. Uses of p-Tert Butylcatechol (TBC). [Link]

-

Patsnap. Synthesis method for p-tert-butylcatechol. [Link]

-

PubChem. tert-Butylcatechol. [Link]

-

Cheméo. Chemical Properties of p-tert.-Butylcatechol (CAS 98-29-3). [Link]

-

LookChem. Cas 15512-06-8,3,6-DI-TERT-BUTYL-BENZENE-1,2-DIOL. [Link]

-

ResearchGate. The reaction of 3,5‐di‐tert‐butylbenzene‐1,2‐diol (1, 1 mmol) and... [Link]

-

PubChem. 3,5-Di-tert-butylcatechol. [Link]

- Google Patents.

-

National Institute of Standards and Technology. p-tert.-Butylcatechol - NIST WebBook. [Link]

-

PubChem. Tert-Butylbenzene. [Link]

-

Taylor & Francis Online. 4-tert-butylcatechol – Knowledge and References. [Link]

-

SpectraBase. 4-tert-Butylcatechol - Optional[MS (GC)] - Spectrum. [Link]

-

PubChem. 4-tert-Butylcatechol. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0246584). [Link]

-

National Institute of Standards and Technology. Benzene, tert-butyl- - NIST WebBook. [Link]

-

SpectraBase. 4-tert-Butylcatechol - Optional[1H NMR] - Spectrum. [Link]

-

ResearchGate. FT-IR spectrum of tert-butyl... [Link]

Sources

- 1. Buy this compound | 4026-05-5 [smolecule.com]

- 2. tert-Butylcatechol | C10H14O2 | CID 77643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. file.chemscene.com [file.chemscene.com]

- 5. 3-tert-butylpyrocatechol | 4026-05-5 [chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 3-tert-butylcatechol

Abstract

3-tert-butylcatechol (3-TBC) is an organic compound belonging to the catechol family, characterized by a catechol core substituted with a tert-butyl group at the 3-position. While its isomer, 4-tert-butylcatechol, is more commonly utilized in industrial applications, 3-TBC possesses unique physicochemical properties that are of significant interest to researchers in materials science, organic synthesis, and drug development. This guide provides a comprehensive overview of the core physicochemical characteristics of 3-tert-butylcatechol, detailing its structural and molecular identity, thermodynamic properties, solubility, and spectroscopic signature. Furthermore, it elucidates the mechanistic basis for its function as an antioxidant and polymerization inhibitor, provides standardized analytical protocols for its characterization, and discusses its applications and safety considerations. This document is intended to serve as a foundational resource for scientists and professionals requiring a deep technical understanding of this compound.

Chemical Identity and Structure

The unambiguous identification of a chemical compound is foundational to all scientific inquiry. 3-tert-butylcatechol is systematically named 3-(tert-butyl)benzene-1,2-diol. Its identity is rigorously defined by its CAS Registry Number, molecular formula, and structure.

-

IUPAC Name: this compound[1]

-

Synonyms: 3-tert-Butylpyrocatechol, 3-(1,1-Dimethylethyl)-1,2-benzenediol[1]

-

Molecular Formula: C₁₀H₁₄O₂[1]

The molecular architecture, consisting of a hydrophilic catechol moiety and a bulky, lipophilic tert-butyl group, dictates its chemical behavior and physical properties.

Caption: Chemical structure of 3-tert-butylcatechol (CAS 27213-78-1).

Core Physicochemical Properties

The physical properties of 3-TBC are a direct consequence of its molecular structure. The presence of two hydroxyl groups allows for hydrogen bonding, while the tert-butyl group introduces significant steric hindrance and lipophilicity. These competing factors influence its melting point, boiling point, and solubility profile.

It is critical to distinguish 3-tert-butylcatechol from its more common isomer, 4-tert-butylcatechol (CAS 98-29-3). While they share the same molecular weight, their physical properties differ due to the different substitution patterns on the benzene ring. Data for the 4-isomer is more abundant; where data for the 3-isomer is unavailable, data for the 4-isomer is provided for context and comparison.

| Property | Value (3-tert-butylcatechol) | Value (4-tert-butylcatechol, for comparison) | Source(s) |

| Appearance | White to cream solid/flakes | White to light yellow flakes/crystals | [6] |

| Melting Point | 55 °C | 52-58 °C | [2][7] |

| Boiling Point | 160-170 °C @ 4-5 Torr | 285 °C @ 760 Torr | [2][6] |

| Water Solubility | 748.2 mg/L @ 25 °C (estimated) | 2.0 - 4.2 g/L @ 20-25 °C | [3][6] |

| Density | Data not available | ~1.049 g/cm³ | [6] |

| Vapor Pressure | Data not available | <1 hPa @ 25 °C | [6] |

| pKa | Data not available | 9.92 (Predicted) | [6] |

| LogP (Octanol/Water) | 2.9 (Computed) | 1.98 - 2.38 | [1][8] |

Mechanistic Insights: Antioxidant and Polymerization Inhibitor

The primary utility of tert-butylcatechol derivatives stems from their function as potent antioxidants and radical scavengers, which also makes them effective polymerization inhibitors.[9][10]

Causality of Antioxidant Activity: The antioxidant capability of the catechol moiety is rooted in the ability of its hydroxyl groups to donate a hydrogen atom to neutralize highly reactive free radicals. This process interrupts the chain reactions that lead to oxidative degradation in polymers, oils, and other organic materials.[9] The resulting phenoxy radical is stabilized through resonance across the aromatic ring and by the presence of the adjacent hydroxyl group.

The tert-butyl group plays a crucial role by enhancing the stability of the molecule. Its electron-donating inductive effect increases the electron density on the aromatic ring and hydroxyl groups, which can help stabilize the resulting radical.[11] Furthermore, its significant steric bulk can physically hinder the approach of other molecules, slowing down degradation pathways.[11]

Caption: Mechanism of free radical scavenging by 3-tert-butylcatechol.

This same radical-quenching mechanism is responsible for its efficacy as a polymerization inhibitor. In monomer streams like styrene or butadiene, stray free radicals can initiate unwanted, spontaneous polymerization.[10] TBC effectively "traps" these initiating radicals, preventing the onset of the polymerization chain reaction and thereby stabilizing the monomer for storage and transport.

Analytical Methodologies and Spectroscopic Profile

Characterization and quantification of 3-tert-butylcatechol rely on standard analytical techniques. The choice of method is dictated by the matrix in which the analyte is present and the required level of sensitivity.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a robust method for the separation and quantification of TBC isomers.

Protocol: Reverse-Phase HPLC for TBC Isomer Separation

-

System Preparation: An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., Newcrom R1) is used.[12]

-

Mobile Phase: A typical mobile phase consists of an isocratic or gradient mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric or formic acid) to ensure the protonation of the phenolic hydroxyl groups and improve peak shape.[12]

-

Sample Preparation: Prepare a stock solution of the 3-TBC standard in the mobile phase or methanol. Dilute to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 ppm). Samples containing TBC should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter.

-

Injection and Detection: Inject 10-20 µL of the sample. Monitor the eluent at a wavelength determined from the UV spectrum of 3-TBC (typically around 280 nm).

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of 3-TBC in the unknown sample by interpolating its peak area on the calibration curve.

-

Self-Validation: The method's validity is confirmed by the linearity of the calibration curve (R² > 0.999), the reproducibility of replicate injections, and the use of a blank to ensure no interfering peaks are present at the retention time of 3-TBC.

-

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is also highly effective, particularly for volatile matrices.[13][14]

Spectroscopic Characterization

Spectroscopic methods provide a "fingerprint" of the molecule, confirming its identity and structure.

-

¹³C NMR Spectroscopy: This technique is invaluable for confirming the carbon skeleton and identifying isomers.[14] The spectrum of 3-TBC would show ten distinct carbon signals: four for the tert-butyl group (one quaternary, one methyl) and six for the aromatic ring (four CH, two C-O).

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the 3300-3500 cm⁻¹ region, indicative of the O-H stretching of the hydroxyl groups. Additional characteristic peaks would appear in the aromatic C-H stretching region (~3000-3100 cm⁻¹) and the C=C ring stretching region (~1500-1600 cm⁻¹).

-

UV-Vis Spectroscopy: In a suitable solvent like methanol or isopropanol, TBC exhibits a distinct UV absorbance curve, which is the basis for its quantification in various matrices. This method is standardized in procedures like ASTM D4590 for measuring TBC content in styrene.[17][18] The catechol chromophore typically results in absorption maxima around 280 nm.

Caption: General analytical workflow for 3-tert-butylcatechol.

Applications in Research and Drug Development

While 4-TBC is the dominant isomer for industrial applications like monomer stabilization, the catechol structure is a key pharmacophore in medicinal chemistry.[10][19] Catechol derivatives are explored for their antioxidant, anti-inflammatory, and neuroprotective properties.[20][21] The specific substitution pattern of 3-TBC makes it a valuable building block for creating novel therapeutic agents where specific steric and electronic properties are desired to modulate interactions with biological targets. It serves as a precursor in organic synthesis for more complex molecules and as a reference compound in studies investigating structure-activity relationships of phenolic antioxidants.[22]

Safety and Handling

As a catechol derivative, 3-tert-butylcatechol requires careful handling. While a specific Safety Data Sheet (SDS) for the 3-isomer should always be consulted, the hazards are expected to be similar to those of 4-tert-butylcatechol.

-

Hazards: Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. May cause an allergic skin reaction.[6][7]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]

-

Handling: Use in a well-ventilated area or with local exhaust ventilation to avoid inhalation of dust.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from strong oxidizing agents. The compound is noted to be hygroscopic.[6]

Conclusion

3-tert-butylcatechol is a compound with a distinct set of physicochemical properties defined by its unique substitution pattern. Its identity is confirmed through a combination of chromatographic and spectroscopic techniques. The core of its functionality lies in the radical-scavenging ability of its catechol moiety, which is modulated by the sterically demanding tert-butyl group, making it an effective antioxidant. This technical guide provides the foundational data and experimental context necessary for researchers and drug development professionals to effectively utilize, characterize, and handle this versatile chemical building block.

References

- Ataman Kimya. (n.d.). TERT BUTYL CATECHOL.

- Shaanxi BLOOM Tech Co.,Ltd. (n.d.). 4-tert-Butylcatechol: Your Go-To Chemical for Polymer and Oil Antioxidant Needs.

- ChemicalBook. (n.d.). 98-29-3 | CAS DataBase.

- Taylor & Francis Online. (n.d.). 4-tert-Butylcatechol – Knowledge and References.

- CAS. (n.d.). tert-Butylcatechol. CAS Common Chemistry.

- MDPI. (2024, November 29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.

- National Institutes of Health (NIH). (n.d.). Neuronal effects of 4-t-Butylcatechol: A model for catechol-containing antioxidants.

- The Good Scents Company. (n.d.). tert-butyl catechol, 27213-78-1.

- Central Drug House (P) Ltd. (n.d.). p-tert-Butyl Catechol CAS No 98-29-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Hosea Chem. (2024, December 28). Uses of p-Tert Butylcatechol (TBC).

- PubChem. (n.d.). tert-Butylcatechol | C10H14O2 | CID 77643.

- Eureka | Patsnap. (2019, July 23). Synthesis method for p-tert-butylcatechol.

- SIELC Technologies. (n.d.). Separation of 4-tert-Butylcatechol on Newcrom R1 HPLC column.

- Loba Chemie. (n.d.). 98-29-3 CAS | 4-tert-BUTYL CATECHOL | Laboratory Chemicals | Article No. 02383.

- Sigma-Aldrich. (n.d.). 3,5-Di-tert-butylcatechol 98 1020-31-1.

- CliniChrom. (n.d.). The Analysis of 4-Tertiair Butyl Catechol (TBC) in Butadiene with the DVLS LGI Injector.

- ResearchGate. (n.d.). Synthesis and reaction characterization of 4-tert-butylcatechol.

- Baoxu Chemical. (n.d.). 4-tert-butylcatechol, CAS 98-29-3, TBC OPTIMA Mfg.

- Mettler Toledo. (n.d.). Determine Total P-Tertiary-Butyl Catechol Content in Styrene and α-Methyl Styrene Using UV Vis.

- Metrohm. (n.d.). Monitoring of 4-tert-butylcatechol in styrene in accordance with ASTM D4590.

- Applied Analytics. (n.d.). Application Note AN-001: Measuring TBC (tert-butyl catechol) - Polymerization Inhibitor.

- ChemicalBook. (n.d.). 3,5-Di-tert-butylcatechol(1020-31-1) 1H NMR spectrum.

- ChemicalBook. (2024, December 18). tert-Butylcatechol | 27213-78-1.

- Cheméo. (n.d.). Chemical Properties of p-tert.-Butylcatechol (CAS 98-29-3).

- Wiley-VCH. (n.d.). Supporting Information.

- Taylor & Francis Online. (n.d.). 4-tert-butylcatechol – Knowledge and References.

- ResearchGate. (n.d.). Figure 4. 1 H NMR spectral procedure on catalytic oxidation of....

- ChemicalBook. (n.d.). 4-tert-Butylcatechol(98-29-3) 1H NMR spectrum.

- Silver Fern Chemical. (n.d.). tert-Butylcatechol Supplier | 98-29-3 | Your Reliable Distributor.

- National Institute of Standards and Technology (NIST). (n.d.). p-tert.-Butylcatechol. NIST WebBook.

Sources

- 1. tert-Butylcatechol | C10H14O2 | CID 77643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. tert-butyl catechol, 27213-78-1 [thegoodscentscompany.com]

- 4. p-tert.-Butylcatechol (CAS 98-29-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. p-tert.-Butylcatechol [webbook.nist.gov]

- 6. 98-29-3 | CAS DataBase [m.chemicalbook.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. 98-29-3 CAS | 4-tert-BUTYL CATECHOL | Laboratory Chemicals | Article No. 02383 [lobachemie.com]

- 9. nbinno.com [nbinno.com]

- 10. Uses|p-Tert Butylcatechol|TBC-Hosea Chem [hoseachem.com]

- 11. mdpi.com [mdpi.com]

- 12. Separation of 4-tert-Butylcatechol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. clinichrom.com [clinichrom.com]

- 14. researchgate.net [researchgate.net]

- 15. 3,5-Di-tert-butylcatechol(1020-31-1) 1H NMR [m.chemicalbook.com]

- 16. 4-tert-Butylcatechol(98-29-3) 1H NMR spectrum [chemicalbook.com]

- 17. mt.com [mt.com]

- 18. Monitoring of 4-tert-butylcatechol in styrene in accordance with ASTM D4590 | Metrohm [metrohm.com]

- 19. tert-Butylcatechol Supplier | 98-29-3 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. Neuronal effects of 4-t-Butylcatechol: A model for catechol-containing antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 22. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Synthesis of 3-(tert-Butyl)benzene-1,2-diol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-(tert-Butyl)benzene-1,2-diol (also known as 3-tert-butylcatechol or 3-TBC). Addressed to researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of methods. It delves into the mechanistic rationale, explores the significant challenge of regioselectivity, and presents both direct and multi-step strategic approaches. We will dissect the nuances of the classical Friedel-Crafts alkylation and propose viable, albeit more complex, alternative routes designed to overcome the inherent thermodynamic preference for the 4-substituted isomer. Each pathway is critically evaluated for its advantages, limitations, and practical applicability in a drug discovery and development context.

Introduction: The Significance of the Catechol Moiety

The catechol (benzene-1,2-diol) framework is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to chelate metals make it a cornerstone in the design of various bioactive molecules and functional materials. The introduction of a sterically demanding tert-butyl group at the 3-position modulates the molecule's lipophilicity, redox potential, and metabolic stability, making this compound a valuable building block for targeted applications. However, its synthesis is complicated by the challenge of controlling regioselectivity during electrophilic substitution on the catechol ring. This guide aims to provide a detailed exploration of the available synthetic strategies to access this specific isomer.

The Primary Challenge: Regioselectivity in Catechol Alkylation

The direct alkylation of catechol with a tert-butylating agent is the most straightforward conceptual approach. This reaction typically proceeds via a Friedel-Crafts alkylation mechanism.[1] However, the hydroxyl groups of catechol are activating, ortho-, para-directing substituents. This leads to a mixture of products, primarily the 3- and 4-substituted isomers, as well as di-substituted byproducts.[2]

The core issue is one of kinetic versus thermodynamic control. The 4-position is sterically less hindered and electronically favored, leading to the thermodynamically more stable product, 4-(tert-butyl)benzene-1,2-diol (4-TBC).[2] Consequently, most reported Friedel-Crafts alkylations of catechol yield 4-TBC as the major product. The synthesis of 3-TBC, therefore, requires either the exploitation of conditions that favor the kinetic product or the adoption of more sophisticated, multi-step strategies that enforce ortho-selectivity.

Pathway I: Direct Friedel-Crafts Alkylation of Catechol

The Friedel-Crafts alkylation remains the most common industrial method for producing tert-butylated catechols due to its atom economy and use of readily available starting materials.[1] The reaction involves the generation of a tert-butyl carbocation from a suitable precursor, which then undergoes electrophilic aromatic substitution on the catechol ring.

Mechanism Overview:

The reaction is typically catalyzed by a Brønsted or Lewis acid. Common tert-butylating agents include isobutylene, tert-butyl alcohol, and methyl tert-butyl ether (MTBE).

-

DOT Diagram: Friedel-Crafts Alkylation of Catechol

Caption: General scheme for the Friedel-Crafts alkylation of catechol.

Experimental Considerations for Maximizing 3-TBC:

While 4-TBC is the major product, reaction conditions can be tuned to increase the relative yield of the kinetically favored 3-TBC isomer.

-

Catalyst Selection: Milder or sterically hindered catalysts may favor attack at the more accessible 3-position. While strong acids like sulfuric acid are common, solid acid catalysts like certain zeolites can offer shape selectivity that may influence the isomer ratio.

-

Temperature Control: Lower reaction temperatures generally favor the kinetic product. Running the reaction at the lowest feasible temperature can help to increase the 3-TBC to 4-TBC ratio.

-

Reaction Time: Shorter reaction times can also favor the kinetic product. As the reaction progresses, the initially formed 3-TBC can isomerize to the more stable 4-TBC, especially at higher temperatures or in the presence of a strong acid catalyst.

Protocol Example (Illustrative):

This protocol is a generalized representation and requires optimization.

-

Setup: A multi-necked, round-bottom flask is equipped with a mechanical stirrer, a thermometer, an addition funnel, and a nitrogen inlet.

-

Reagents: Catechol is dissolved in a suitable solvent (e.g., hexane or toluene). The mixture is cooled to 0-5 °C.

-

Catalyst Addition: A catalytic amount of a chosen acid catalyst (e.g., a specific zeolite or a milder Lewis acid) is added.

-

Alkylation: The tert-butylating agent (e.g., tert-butyl alcohol) is added dropwise via the addition funnel, maintaining the low temperature.

-

Monitoring: The reaction is monitored closely by GC or TLC to determine the optimal point to quench the reaction, maximizing the 3-TBC concentration before significant isomerization occurs.

-

Workup and Purification: The reaction is quenched with water. The organic layer is separated, washed, dried, and concentrated. The resulting mixture of isomers is notoriously difficult to separate. Fractional distillation under reduced pressure or preparative chromatography on silica gel is required. The use of pre-packed columns can aid in the removal of the major 4-TBC isomer.[3]

| Parameter | Condition Favoring 3-TBC (Kinetic) | Condition Favoring 4-TBC (Thermodynamic) |

| Temperature | Low (e.g., 0-25 °C) | High (e.g., >50 °C) |

| Reaction Time | Short | Long |

| Catalyst | Milder, sterically hindered | Strong, highly active |

Table 1: Influence of Reaction Conditions on Isomer Distribution.

Pathway II: Multi-Step Synthesis via Ortho-Formylation and Dakin Oxidation

To circumvent the regioselectivity issues of direct alkylation, a multi-step approach starting from 3-tert-butylphenol can be employed. This strategy builds the catechol functionality onto a pre-existing tert-butylated ring, thus ensuring the desired substitution pattern.

Strategy Overview:

-

Ortho-Formylation: 3-tert-butylphenol is selectively formylated at the ortho position (C2) to yield 2-hydroxy-4-tert-butylbenzaldehyde.

-

Dakin Oxidation: The resulting aldehyde is then oxidized using hydrogen peroxide in a basic solution. The Dakin oxidation converts an ortho- or para-hydroxyaryl aldehyde into a catechol, replacing the formyl group with a hydroxyl group.[4][5]

-

DOT Diagram: Ortho-Formylation/Dakin Oxidation Pathway

Caption: A regioselective, two-step synthesis of 3-TBC.

Experimental Protocol - Step 1: Ortho-Formylation of 3-tert-Butylphenol

Several methods exist for the selective ortho-formylation of phenols. The Reimer-Tiemann reaction (using chloroform and a strong base) or the Duff reaction (using hexamethylenetetramine in acid) are classical examples.

-

Setup: In a flask equipped with a reflux condenser and stirrer, dissolve 3-tert-butylphenol in a suitable solvent.

-

Reaction: For a Duff-type reaction, add hexamethylenetetramine and an acid (e.g., trifluoroacetic acid) and heat the mixture to reflux.

-

Workup: After cooling, the reaction is hydrolyzed with aqueous acid. The product, 2-hydroxy-4-tert-butylbenzaldehyde, is then extracted with an organic solvent, washed, and purified by chromatography or recrystallization.

Experimental Protocol - Step 2: Dakin Oxidation

-

Setup: Dissolve the purified 2-hydroxy-4-tert-butylbenzaldehyde in an aqueous basic solution (e.g., NaOH).

-

Oxidation: Cool the solution in an ice bath and add hydrogen peroxide (30% solution) dropwise, keeping the temperature below 25 °C.

-

Workup: After the reaction is complete (monitored by TLC), the mixture is acidified. The product, this compound, is extracted with an organic solvent (e.g., diethyl ether), washed, dried, and purified.

This pathway offers excellent control over regiochemistry, providing the 3-TBC isomer exclusively. However, it involves multiple steps and may result in a lower overall yield compared to a highly optimized direct alkylation.

Pathway III: Directed Ortho-Metalation (DoM) Strategy

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings.[6][7] This strategy involves using a directing metalation group (DMG) to facilitate deprotonation at the adjacent ortho position by a strong base (typically an organolithium reagent). The resulting aryllithium species can then be quenched with an electrophile to introduce a functional group with perfect regiocontrol.

Strategy Overview:

-

Protection/DMG Installation: The hydroxyl group of 3-tert-butylphenol is protected with a group that can also serve as a DMG. Common examples include methoxymethyl (MOM) ether or a carbamate.

-

Ortho-Lithiation: The protected phenol is treated with a strong base like sec-butyllithium or tert-butyllithium at low temperature to generate the C2-lithiated species.

-

Electrophilic Quench: The aryllithium is reacted with an electrophilic oxygen source (e.g., a borate ester followed by oxidation, or MoOPH) to install the second hydroxyl group.

-

Deprotection: The protecting group is removed to yield the final product.

-

DOT Diagram: Directed Ortho-Metalation Pathway

Caption: A highly regioselective synthesis of 3-TBC via DoM.

This pathway offers the highest degree of regiochemical control but is the most complex and resource-intensive, making it more suitable for small-scale synthesis in a research setting where absolute purity of the 3-isomer is required.

Characterization

Unambiguous identification of the this compound isomer is critical. This is typically achieved through a combination of spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is highly diagnostic. The tert-butyl group will appear as a sharp singlet integrating to 9 protons, typically in the range of 1.3-1.5 ppm.[8] The aromatic region will show a distinct splitting pattern for the three adjacent protons, which can be distinguished from the symmetrical pattern of the 4-isomer.

-

¹³C NMR: The carbon NMR will show characteristic signals for the quaternary tert-butyl carbon and the methyl carbons, along with four distinct aromatic carbon signals (two hydroxyl-bearing and two proton-bearing).[9]

-

Mass Spectrometry: Provides the molecular weight of the compound (166.22 g/mol ).

-

IR Spectroscopy: Will show a broad O-H stretching band characteristic of the diol functionality.

Conclusion and Outlook

The synthesis of this compound presents a classic case study in the challenges of regiocontrol in electrophilic aromatic substitution. While direct Friedel-Crafts alkylation of catechol is atom-economical, it invariably produces the thermodynamically favored 4-isomer as the major product, necessitating challenging purifications to isolate the desired 3-isomer. For applications requiring high isomeric purity, multi-step pathways, although lower in overall yield, offer superior regiochemical control. The choice of synthetic route will ultimately depend on the specific requirements of the project, balancing factors such as scale, cost, purity, and available resources. Future research in this area may focus on the development of novel, shape-selective catalysts that can effectively direct the alkylation of catechol to the 3-position, thereby combining the efficiency of the direct approach with the selectivity of the multi-step methods.

References

- Emanuel Institute of Biochemical Physics, Russian Academy of Sciences. (2019). Solid-Phase ortho-Hydroxylation of 2,4-Di-tert-butylphenol and Its Derivatives. Russian Journal of Organic Chemistry.

-

Wikipedia. Dakin oxidation. [Link]

-

Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]

-

Myers, A. G. Research Group, Harvard University. ortho metalation. [Link]

-

Wikipedia. Directed ortho metalation. [Link]

-

Mortier, J. DIRECTED ORTHO METALATION. Unblog.fr. [Link]

-

ResearchGate. Dakin oxidation. [Link]

-

PrepChem.com. Synthesis of 2-tert-butyl-1,4-benzoquinone. [Link]

-

ResearchGate. The “Corey's Reagent,” 3,5-di-tert-butyl-1,2-Benzoquinone, as a Modifying Agent in the Synthesis of Fluorescent and Double-Headed Nucleosides. [Link]

-

PubMed. Change in reaction pathway in the reduction of 3,5-di-tert-butyl-1,2-benzoquinone with increasing concentrations of 2,2,2-trifluoroethanol. [Link]

-

Organic Chemistry Portal. Dakin Reaction. [Link]

-

ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

-

ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

- Google Patents.

-

Royal Society of Chemistry. Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2-Diarylethylamines - Supporting Information. [Link]

-

ResearchGate. Plausible hydroxylation mechanism mediated by tert-butyl hydroperoxide. [Link]

-

PubChem. Tert-Butylbenzene. [Link]

-

National Institutes of Health. Synthesis of Alkyl Catechols and Evaluation of Their Antibacterial and Cyfotoxic Activity. [Link]

-

ResearchGate. THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL. [Link]

-

ResearchGate. Redox reactions of 3,5-di-tert-butyl-1,2-benzoquinone. Implications for reversal of paper yellowing. [Link]

-

PrepChem.com. Synthesis of p-tert.-butyl phenol. [Link]

-

Taylor & Francis Online. 4-tert-butylcatechol – Knowledge and References. [Link]

-

ResearchGate. Efficient One-Step Synthesis of Catechol Containing Polymers via Friedel–Crafts Alkylation and Their Use for Water Decontamination. [Link]

- Google Patents.

-

Wikipedia. 4-tert-Butylcatechol. [Link]

- Google Patents. Synthetic method of 3-tert-butylphenylethylether.

Sources

- 1. Synthesis of alkyl catechols and evaluation of their antibacterial and cyfotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Inhibitor removers Prepacked column, for removing tert-butylcatechol | Sigma-Aldrich [sigmaaldrich.com]

- 4. Dakin oxidation - Wikipedia [en.wikipedia.org]

- 5. Dakin Reaction [organic-chemistry.org]

- 6. Directed Ortho Metalation [organic-chemistry.org]

- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 8. acdlabs.com [acdlabs.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structural Elucidation and Analysis of 3-tert-butylcatechol

Preamble: The Imperative for Structural Certainty

In the realms of chemical synthesis, drug development, and polymer science, the unambiguous identification of a molecule is the bedrock upon which all subsequent research is built. An isomeric impurity, a misidentified functional group, or an unquantified byproduct can invalidate entire data sets, leading to failed experiments and compromised product efficacy. This guide focuses on 3-tert-butylcatechol (3-TBC), a catechol derivative whose structural confirmation is critical, particularly to distinguish it from its more common isomer, 4-tert-butylcatechol (4-TBC), which serves as a vital polymerization inhibitor.[1][2]

This document eschews a rigid, templated approach. Instead, it presents a logical, causality-driven workflow that a seasoned analytical chemist would employ. We will not merely list techniques; we will explore the rationale behind their selection, the synergy between them, and the self-validating system of analysis that leads to irrefutable structural confirmation and purity assessment.

Foundational Identification and Physicochemical Properties

Before embarking on complex spectral analysis, we establish the molecule's basic identity. 3-tert-butylcatechol is a derivative of benzene-1,2-diol (catechol) with a tertiary butyl group at the 3-position.[3] This foundational knowledge informs our expectations for the spectroscopic data to follow.

| Property | Value | Source |

| IUPAC Name | 3-tert-butylbenzene-1,2-diol | [3] |

| CAS Number | 27213-78-1 | [3][4] |

| Molecular Formula | C₁₀H₁₄O₂ | [3] |

| Molecular Weight | 166.22 g/mol | [3] |

| Appearance | Whitish/Cream Crystalline Solid | [5][6] |

The Analytical Workflow: A Symphony of Techniques

The structural elucidation of an organic molecule is not a linear process but an integrated workflow where each technique provides a piece of a larger puzzle. The output from one method informs and validates the interpretation of another. This synergistic approach ensures the highest degree of confidence in the final structural assignment.

Caption: Integrated workflow for the analysis of 3-tert-butylcatechol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and relative numbers of protons and carbon atoms.

Proton (¹H) NMR Spectroscopy

-

Causality: ¹H NMR is chosen to map the proton environments. For 3-TBC, we expect distinct signals for the bulky tert-butyl group and the three adjacent protons on the aromatic ring. The splitting pattern (multiplicity) of the aromatic protons is particularly diagnostic, as it reveals their neighbor relationships, which is key to differentiating the 3-isomer from the 4-isomer.

-

Expected ¹H NMR Data (in CDCl₃, ~400 MHz)

Protons Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale tert-Butyl (-C(CH₃)₃) ~1.4 Singlet (s) 9H Nine equivalent protons with no adjacent proton neighbors, resulting in a sharp singlet. Aromatic (Ar-H) ~6.7 - 6.9 Multiplet (m) 3H Three adjacent protons on the ring will split each other, creating a complex multiplet. The specific pattern helps confirm the 1,2,3-substitution. | Hydroxyl (-OH) | ~5.0 - 5.5 | Broad Singlet (br s) | 2H | Chemical shift is variable and depends on concentration and solvent. The protons are exchangeable, leading to a broad signal. |

Carbon-13 (¹³C) NMR Spectroscopy

-

Causality: While ¹H NMR maps the protons, ¹³C NMR identifies all unique carbon environments within the molecule. For 3-TBC, we anticipate 8 distinct signals, confirming the presence of 10 carbon atoms in different chemical environments (some aromatic carbons may have very similar shifts). This technique is crucial for confirming the substitution pattern on the benzene ring. Combining ¹³C NMR with GC is a powerful method for characterizing reaction products.[7][8]

-

Expected ¹³C NMR Data (in CDCl₃, ~100 MHz)

Carbon Atom Expected Chemical Shift (δ, ppm) Rationale Methyl (-C H₃) ~30 The three equivalent methyl carbons of the tert-butyl group. Quaternary (-C (CH₃)₃) ~35 The central quaternary carbon of the tert-butyl group. Aromatic (C-H) ~115 - 125 Aromatic carbons bonded to hydrogen atoms. Aromatic (C-C(CH₃)₃) ~135 - 140 Aromatic carbon directly attached to the tert-butyl group. | Aromatic (C-OH) | ~140 - 145 | The two aromatic carbons bonded to the hydroxyl groups. |

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the 3-TBC sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically sufficient.

-

Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals to obtain the final NMR plot.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

-

Causality: IR spectroscopy is a rapid and definitive method for identifying the functional groups present in a molecule. For 3-TBC, the most critical signatures are the hydroxyl (-OH) groups and the distinction between sp³-hybridized C-H bonds (in the tert-butyl group) and sp²-hybridized C-H bonds (on the aromatic ring). The presence and characteristics of these bands provide a self-validating confirmation of the molecule's core components.

-

Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Appearance Rationale O-H Stretch 3200 - 3600 Broad Characteristic of hydrogen-bonded hydroxyl groups.[9] C(sp²)-H Stretch 3000 - 3100 Sharp Aromatic C-H stretching vibrations. C(sp³)-H Stretch 2850 - 3000 Sharp Aliphatic C-H stretching from the tert-butyl group. | C=C Stretch | 1450 - 1600 | Medium-Sharp | Aromatic ring skeletal vibrations. |

Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid 3-TBC sample directly onto the ATR crystal.

-

Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Label the significant peaks on the resulting spectrum and correlate them to the expected functional groups.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

-

Causality: Mass spectrometry provides two vital pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization. The molecular ion peak (M⁺) must match the calculated molecular weight of C₁₀H₁₄O₂. Furthermore, the fragmentation pattern acts as a fingerprint. For 3-TBC, the most anticipated fragmentation is the loss of a methyl group (-CH₃), a hallmark of the tert-butyl moiety, which results in a highly stable secondary carbocation.

-

Expected Mass Spectral Data (Electron Ionization - EI)

m/z Value Identity Rationale 166 [M]⁺ The molecular ion peak, corresponding to the full molecule C₁₀H₁₄O₂.[10][11] 151 [M-15]⁺ Loss of a methyl radical (•CH₃) from the tert-butyl group. This is often the base peak due to the stability of the resulting cation.[11][12] 123 [M-43]⁺ Loss of a propyl radical (•C₃H₇) or subsequent fragmentation. | 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in alkyl-substituted benzene rings. |

Caption: Key fragmentation pathway for 3-tert-butylcatechol in EI-MS.

Chromatographic Techniques: Purity, Separation, and Quantification

Spectroscopy confirms the structure; chromatography confirms its purity. For a compound like 3-TBC, it is essential to ensure it is free from isomers (e.g., 4-TBC) and residual starting materials from its synthesis.[7][13][14]

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Causality: GC-MS is the gold standard for analyzing volatile and thermally stable compounds. It physically separates 3-TBC from other components in a mixture based on their boiling points and interactions with the GC column. The mass spectrometer then acts as a highly specific detector, confirming the identity of the compound eluting at a specific retention time. This method is exceptionally effective for determining TBC content in industrial monomers like styrene.[15][16]

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the 3-TBC sample (~100-500 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrumentation Setup:

-

GC Column: Use a non-polar or mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d.).

-

Injection: Inject 1 µL of the sample into the GC inlet, typically set to 250°C.

-

Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp the temperature at 10-15°C/min up to a final temperature of 280-300°C.

-

MS Detector: Operate in Electron Ionization (EI) mode, scanning a mass range of m/z 40-400.

-

-

Data Analysis:

-

Identify the peak corresponding to 3-TBC by its characteristic retention time.

-

Confirm the peak's identity by comparing its mass spectrum to a reference library (like NIST) or the expected fragmentation pattern.[11]

-

Calculate purity by integrating the peak area and expressing it as a percentage of the total integrated area of all peaks.

-

High-Performance Liquid Chromatography (HPLC)

-

Causality: HPLC is a complementary technique, particularly useful for compounds that are not sufficiently volatile or are thermally sensitive. It is also a highly precise method for quantification.[17] For 3-TBC, a reversed-phase HPLC method separates compounds based on their polarity. This technique is widely used for determining the concentration of TBC as an inhibitor in various materials.[18]

Protocol: HPLC Analysis

-

Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase or a compatible solvent (e.g., methanol/water mixture) to a known concentration (e.g., 100 µg/mL).

-

Instrumentation Setup:

-

Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with a small amount of acid like phosphoric or formic acid to ensure sharp peaks) is typical.[19] A common starting point is 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector set to a wavelength where 3-TBC has strong absorbance (e.g., ~275-280 nm).

-

-

Data Analysis:

-

Identify the 3-TBC peak by its retention time, confirmed by running a pure standard.

-

Assess purity by the area percentage method.

-

For quantification, create a calibration curve using standards of known concentrations and determine the concentration of the unknown sample via interpolation.

-

Conclusion: The Convergence of Evidence

The structural elucidation of 3-tert-butylcatechol is not achieved by a single measurement but by the logical and systematic convergence of evidence from multiple orthogonal techniques. ¹H and ¹³C NMR define the carbon-hydrogen skeleton. IR spectroscopy confirms the essential hydroxyl and alkyl/aromatic functional groups. Mass spectrometry validates the molecular weight and provides a characteristic fragmentation fingerprint. Finally, GC-MS and HPLC separate the target compound from impurities and provide a definitive assessment of its purity. This self-validating workflow ensures that researchers and developers can proceed with absolute confidence in the identity and quality of their material.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77643, tert-Butylcatechol. PubChem. [Link]

-

NIST (National Institute of Standards and Technology). p-tert.-Butylcatechol. NIST Chemistry WebBook. [Link]

-

ResearchGate. Figure 4. 1 H NMR spectral procedure on catalytic oxidation of 3,5-di-tert-butylcatechol... ResearchGate. [Link]

-

MDPI. Supplementary Material to the Paper Oxidation of 3,5-di-tert-butylcatechol... MDPI. [Link]

-

National Toxicology Program. TOX-70: Toxicity Studies of p-tert-Butylcatechol (CASRN 98-29-3)... NIH. [Link]

-

ResearchGate. Synthesis and reaction characterization of 4-tert-butylcatechol. ResearchGate. [Link]

-

Petroleum Processing and Petrochemicals. SYNTHESIS AND CHARACTERIZATION OF 4-TERT-BUTYLCATECHOL. sylzyhg.com. [Link]

-

Taylor & Francis Online. Active TBC in Butadiene by HPLC. Taylor & Francis Online. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66099, 3,5-Di-tert-butylcatechol. PubChem. [Link]

-

PubMed. [Determination of p-tert-butylcatechol in styrene monomer by gas chromatography/mass spectrometry]. PubMed. [Link]

-

SIELC Technologies. Separation of 4-tert-Butylcatechol on Newcrom R1 HPLC column. SIELC. [Link]

-

ResearchGate. [Determination of p-tert-butylcatechol in styrene monomer by gas chromatography/mass spectrometry]. ResearchGate. [Link]

- Google Patents. CN102603490B - Synthesis method of high-purity p-tert-butylcatechol.

-

Applied Analytics. Application Note AN-001: Measuring TBC (tert-butyl catechol). Applied Analytics. [Link]

- Google Patents. CN110041170B - Synthesis method of p-tert-butyl catechol.

-

NIST (National Institute of Standards and Technology). p-tert.-Butylcatechol Mass Spectrum. NIST Chemistry WebBook. [Link]

-

NIST (National Institute of Standards and Technology). p-tert.-Butylcatechol Condensed phase thermochemistry data. NIST Chemistry WebBook. [Link]

-

The Good Scents Company. 4-tert-butyl catechol. The Good Scents Company. [Link]

-

CliniChrom. The Analysis of 4-Tertiair Butyl Catechol (TBC) in Butadiene. CliniChrom. [Link]

-

Cheméo. Chemical Properties of p-tert.-Butylcatechol (CAS 98-29-3). Cheméo. [Link]

-

Silver Fern Chemical. tert-Butylcatechol Supplier. Silver Fern Chemical. [Link]

-

Restek. p-tert-Butylcatechol. Restek EZGC Method Translator. [Link]

-

SciSpace. Polymerization Inhibitors and Promoters for Unsaturated Polyester Resins... Eurasian J Anal Chem. [Link]

-

International Journal of Education and Research. GC-MS and ESI-MS detection of catechol. IJER. [Link]

-

SpectraBase. 4-tert-Butylcatechol - Optional[ATR-IR]. SpectraBase. [Link]

-

Ataman Kimya. TERT BUTYL CATECHOL. Ataman Kimya. [Link]

-

Wikipedia. 4-tert-Butylcatechol. Wikipedia. [Link]

-

ResearchGate. Infrared Spectroscopy of the tert -Butyl Cation in the Gas Phase. ResearchGate. [Link]

Sources

- 1. tert-Butylcatechol Supplier | 98-29-3 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 2. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]

- 3. tert-Butylcatechol | C10H14O2 | CID 77643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 98-29-3 | CAS DataBase [m.chemicalbook.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. researchgate.net [researchgate.net]

- 8. sylzyhg.com [sylzyhg.com]

- 9. spectrabase.com [spectrabase.com]

- 10. p-tert.-Butylcatechol [webbook.nist.gov]

- 11. p-tert.-Butylcatechol [webbook.nist.gov]

- 12. ez.restek.com [ez.restek.com]

- 13. CN102603490B - Synthesis method of high-purity p-tert-butylcatechol - Google Patents [patents.google.com]

- 14. CN110041170B - Synthesis method of p-tert-butyl catechol - Google Patents [patents.google.com]

- 15. [Determination of p-tert-butylcatechol in styrene monomer by gas chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Separation of 4-tert-Butylcatechol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Spectroscopic data (NMR, IR, MS) for 3-tert-butylcatechol

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-tert-butylcatechol

Introduction

3-tert-butylcatechol (3-TBC) is an important organic intermediate used in the synthesis of a variety of more complex molecules, including pharmaceuticals and specialized polymers.[1] As with any fine chemical, rigorous structural confirmation is paramount to ensure purity, verify reaction outcomes, and meet quality control standards. Spectroscopic analysis provides the definitive, non-destructive means to elucidate and confirm molecular structure. This guide offers an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-tert-butylcatechol. The content herein is synthesized from published experimental data and foundational spectroscopic principles, providing researchers and drug development professionals with a practical framework for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[2] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will align in a strong magnetic field and can be excited by radiofrequency pulses.[3] The precise frequency at which a nucleus resonates, its "chemical shift," is highly dependent on its local electronic environment, providing a detailed map of the molecular structure.[4]

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-tert-butylcatechol, the spectrum is characterized by distinct signals for the tert-butyl group, the aromatic protons, and the hydroxyl protons.

Experimental Data: Published experimental data for 3-tert-butylcatechol reports the following key signals for the aromatic protons.[5]

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aromatic CH | 6.70 | Doublet (d) | 8.0 |

| Aromatic CH | 6.65 | Doublet (d) | 8.0 |

| tert-Butyl CH₃ | ~1.4 (Predicted) | Singlet (s) | N/A |

| Hydroxyl OH | ~5.0 - 6.0 (Predicted) | Broad Singlet (br s) | N/A |

Interpretation and Causality:

-

Aromatic Protons (δ 6.65-6.70): The two signals in the aromatic region confirm the presence of protons on the benzene ring. Their position, ortho to electron-donating hydroxyl groups, causes them to be shielded and appear at a relatively upfield position (compared to benzene at δ 7.3). The observed splitting into doublets with a coupling constant of J = 8.0 Hz is indicative of ortho-coupling between two adjacent protons, which perfectly matches the relationship between the protons at C5 and C6 of the 3-tert-butylcatechol ring.[5]

-

tert-Butyl Protons (Predicted δ ~1.4): The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C single bonds. Consequently, they are expected to appear as a single, intense peak (a singlet) with an integration value of 9H. Its aliphatic nature places it far upfield, typically around δ 1.4 ppm.

-

Hydroxyl Protons (Predicted δ ~5.0-6.0): The chemical shift of hydroxyl protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. They typically appear as a broad singlet and may exchange with deuterium in deuterated solvents like D₂O, causing the peak to disappear.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a count of the unique carbon environments in a molecule. For 3-tert-butylcatechol, with its plane of symmetry, we expect to see 8 distinct carbon signals.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| C1-OH | ~142-145 |

| C2-OH | ~142-145 |

| C3-C(CH₃)₃ | ~135-138 |

| C4 | ~118-121 |

| C5 | ~115-118 |

| C6 | ~115-118 |

| C (CH₃)₃ | ~34-36 |

| C(C H₃)₃ | ~29-31 |

Interpretation and Causality:

-

Aromatic Carbons (δ 115-145): The carbons directly attached to the electron-withdrawing oxygen atoms (C1, C2) are the most deshielded and appear furthest downfield. The carbon bearing the tert-butyl group (C3) is also significantly downfield. The protonated aromatic carbons (C4, C5, C6) appear at more upfield positions.

-

tert-Butyl Carbons (δ 29-36): The aliphatic carbons of the tert-butyl group are highly shielded and appear far upfield. The quaternary carbon will be a singlet with a lower intensity, while the three equivalent methyl carbons will appear as a strong singlet.

Experimental Protocol for NMR Data Acquisition

The choice of solvent and instrument parameters is critical for acquiring high-quality NMR data.

-

Sample Preparation: Dissolve 5-10 mg of the 3-tert-butylcatechol sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD). The choice of solvent is important; CDCl₃ is standard, but CD₃OD can be used to confirm hydroxyl peaks via H-D exchange.[5]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[6]

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum with a pulse angle of 45-90 degrees.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to ensure all signals appear as singlets.

-

Set the spectral width to cover 0-220 ppm.

-

A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on how the molecule fragments upon ionization.

Fragmentation Analysis

For 3-tert-butylcatechol (C₁₀H₁₄O₂), the molecular weight is 166.22 g/mol . In an electron ionization (EI) mass spectrum, we expect to see a molecular ion peak (M⁺˙) at m/z = 166. The fragmentation pattern is typically dominated by cleavages that lead to the formation of stable carbocations or radicals.

Predicted Fragmentation Pathway:

-

Molecular Ion (M⁺˙) at m/z = 166: This peak represents the intact molecule with one electron removed. Its presence confirms the molecular weight. For phenols, this peak is often quite intense.

-

Loss of a Methyl Group ([M-15]⁺) at m/z = 151: The most characteristic fragmentation for a tert-butyl substituted compound is the loss of a methyl radical (•CH₃, mass = 15) to form a highly stable tertiary carbocation. This is often the base peak (the most intense peak) in the spectrum.

-

Loss of Propene ([M-42]⁺) via McLafferty Rearrangement: While less common for aromatic systems, a rearrangement involving the tert-butyl group could lead to the loss of propene (C₃H₆, mass = 42).

-

Ring Fragmentation: Further fragmentation can lead to characteristic aromatic ions, such as the loss of CO, which is common for phenols. [6]

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile, thermally stable compounds like 3-TBC.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The sample is vaporized and separated from impurities on a capillary column (e.g., a nonpolar DB-5 column). A typical temperature program would start at ~100 °C and ramp up to ~250 °C.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode).

-

Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

-

Detection and Spectrum Generation: The detector records the abundance of each fragment, generating a mass spectrum that plots relative intensity versus m/z.

Integrated Spectroscopic Analysis: A Holistic Confirmation

While each technique provides valuable information, their combined power allows for unambiguous structure confirmation.

-

MS establishes the molecular formula (C₁₀H₁₄O₂) via the molecular ion at m/z = 166. The base peak at m/z = 151 strongly suggests the presence of a tert-butyl group.

-

IR confirms the key functional groups: the hydroxyls (broad peak at ~3300 cm⁻¹) and the aromatic ring (peaks at ~1500-1600 cm⁻¹ and >3000 cm⁻¹), along with aliphatic C-H from the tert-butyl group.

-

NMR provides the final, detailed map. ¹H NMR confirms the 1,2,3-substitution pattern on the aromatic ring through the ortho-coupling of adjacent protons. [5]¹³C NMR confirms the number of unique carbons. Together, they piece together the exact connectivity of the atoms whose existence was confirmed by MS and IR.

This integrated approach, leveraging the strengths of each spectroscopic method, provides a self-validating system for the definitive structural characterization of 3-tert-butylcatechol, essential for its application in research and development.

References

-

UCL Discovery. (n.d.). Chemoenzymatic synthesis of novel, structurally diverse compounds. Retrieved from [Link]

-

Defense Technical Information Center (DTIC). (n.d.). Synthesis of Substituted Catechols using Nitroarene Dioxygenases. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Kinetic characterisation of the FAD dependent monooxygenase TropB and investigation of its biotransformation potential. Retrieved from [Link]

-

Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Retrieved from [Link]

-

Oregon State University. (n.d.). Infrared Spectra: Identifying Functional Groups. Retrieved from [Link]

-

University of Calgary. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

Sources

- 1. Kinetic characterisation of the FAD dependent monooxygenase TropB and investigation of its biotransformation potential - RSC Advances (RSC Publishing) DOI:10.1039/C5RA06693J [pubs.rsc.org]

- 2. p-tert.-Butylcatechol [webbook.nist.gov]

- 3. d-nb.info [d-nb.info]

- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 5. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 6. apps.dtic.mil [apps.dtic.mil]

A Senior Application Scientist's Guide to the Discovery and Isolation of Novel Substituted Catechols

<-4>

Foreword: The Enduring Relevance of the Catechol Scaffold

For researchers, scientists, and drug development professionals, the catechol motif—a simple benzene ring adorned with two adjacent hydroxyl groups—represents a privileged scaffold of immense potential.[1][2] Nature has long utilized this versatile chemical entity in a vast array of biologically active molecules. In the realm of modern medicinal chemistry, the catechol structure continues to serve as a cornerstone for the design of novel therapeutics, from neurotransmitter prodrugs to potent enzyme inhibitors.[1][2][3] This guide provides an in-depth technical exploration of the methodologies and strategic considerations essential for the successful discovery and isolation of novel substituted catechols. As a senior application scientist, my aim is to blend established principles with field-proven insights, offering a narrative that not only details the "how" but, more importantly, the "why" behind each experimental choice.

Part 1: Strategies for Acquiring Novel Catechol Scaffolds

The journey to a novel substituted catechol begins with a fundamental choice: to find it in nature or to build it in the laboratory. Each path presents unique advantages and challenges.

Section 1.1: Isolation from Natural Sources - A Bioprospecting Approach

Nature remains an unparalleled chemist, offering a staggering diversity of complex molecules. The isolation of catechols from natural products is a classic yet continually evolving discipline.[4]

1.1.1. The Extraction Workflow: From Biomass to Crude Extract

The initial step involves liberating the target compounds from their biological matrix.[4] The choice of extraction method is paramount and is dictated by the physicochemical properties of the target catechols and the nature of the source material (e.g., plant, microorganism, marine organism).[4][5]

Table 1: Comparison of Common Extraction Techniques for Natural Products

| Extraction Method | Principle | Advantages | Disadvantages |

| Maceration | Soaking the source material in a solvent at room temperature.[6] | Simple, requires minimal equipment. | Time-consuming, may result in lower yields. |

| Soxhlet Extraction | Continuous extraction with a cycling solvent.[4] | Efficient for exhaustive extraction. | Can degrade thermolabile compounds. |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.[6] | Faster extraction times, improved yields.[6] | Can generate heat, potentially degrading compounds. |

| Microwave-Assisted Extraction (MAE) | Utilizes microwave energy to heat the solvent and sample.[6] | Rapid, efficient, and requires less solvent. | Requires specialized equipment. |

| Supercritical Fluid Extraction (SFE) | Employs a supercritical fluid (e.g., CO2) as the extraction solvent.[6] | Highly selective, solvent-free final product. | High initial equipment cost. |

1.1.2. Chromatographic Purification: The Path to Isolation